![molecular formula C9H9LiN4O2 B2936843 Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 2377032-44-3](/img/structure/B2936843.png)
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Übersicht
Beschreibung
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: is a chemical compound that belongs to the class of organic lithium salts. It is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core with ethyl and methyl substituents, and a carboxylate group bonded to lithium.
Wirkmechanismus
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway was observed as the possible mechanism of action . These pathways are crucial in neuroprotection and anti-inflammatory responses.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, six exhibited promising neuroprotective activity . These results suggest that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Action Environment
The synthesis of such compounds often involves specific conditions, such as temperature, which could potentially influence the compound’s properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common method is the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which allows for a catalyst-free synthesis[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain duration to ensure complete conversion[{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the triazolo[1,5-a]pyrimidine core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions tailored to the specific reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound and its derivatives may be studied for their biological activity, such as potential antimicrobial or anticancer properties.
Medicine: : Research may explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: can be compared with other similar compounds, such as:
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
This compound
This compound
These compounds share similar structural features but may differ in their substituents or functional groups, leading to variations in their properties and applications.
Biologische Aktivität
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
The synthesis of lithium derivatives of triazolo-pyrimidines often involves various methods such as the Biginelli reaction or palladium-catalyzed coupling reactions. The specific compound in focus can be synthesized through a multi-step process involving the formation of the triazolo ring followed by carboxylation. The chemical structure includes a triazole moiety fused with a pyrimidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds within the triazolo-pyrimidine family exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including MDA-MB453 and MCF-7 cells with IC50 values ranging from 15.3 µM to 29.1 µM for different analogs . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Compound 12 | A549 | 8.43 |
Compound 14 | HepG2 | 0.0227 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds derived from similar triazolo-pyrimidine structures have demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have shown effectiveness against E. coli and S. aureus with varying degrees of potency .
Table 2: Antimicrobial Efficacy of Triazolo-Pyrimidine Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 15 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Compound C | A. flavus | 20 µg/mL |
Neuroprotective Effects
There is emerging evidence suggesting that triazolo-pyrimidines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Compounds have been shown to inhibit acetylcholinesterase (AChE) activity with IC50 values significantly lower than standard drugs like galantamine . This suggests a potential role in enhancing cognitive function through cholinergic modulation.
Table 3: AChE Inhibition by Triazolo-Pyrimidines
Compound | IC50 (µM) |
---|---|
Lithium derivative | 20.15 ± 0.44 |
Galantamine | 4.82 ± 0.75 |
Case Studies
A recent study conducted on a series of triazolo-pyrimidine derivatives highlighted their potential as dual-action agents against both cancer cells and microbial pathogens. The study utilized various cell lines and microbial strains to assess the therapeutic efficacy and safety profiles of these compounds.
Case Study Summary:
- Objective : Evaluate anticancer and antimicrobial properties.
- Methodology : In vitro assays on cancer cell lines (MCF-7, A549) and microbial tests against E. coli and S. aureus.
- Findings : Several derivatives exhibited promising results with low IC50 values against cancer cells and effective MIC against bacteria.
Eigenschaften
IUPAC Name |
lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNCPGBJCFALM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NN2C(=CC(=NC2=N1)C)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9LiN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-44-3 | |
Record name | lithium 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.